ML340

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ML340 est un alliage d'acier à haute résistance développé par Aubert & Duval pour les applications nécessitant une résistance exceptionnelle et une résistance aux chocs à haute température. Cet alliage est principalement utilisé dans les applications aérospatiales, telles que les arbres de moteur, où il fonctionne à des températures allant jusqu'à 450 °C (840 °F). This compound est connu pour sa résistance à la traction ultime (UTS) élevée de 2340 MPa (340 Ksi) et sa capacité à maintenir ces propriétés dans des conditions difficiles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

ML340 est produit par une combinaison de procédés de fusion sous vide et de refusion pour garantir une structure homogène et une résistance à la traction ultime élevée. Les éléments d'alliage comprennent le nickel, le cobalt, le chrome, le molybdène, l'aluminium et le vanadium. La composition spécifique est la suivante :

- Carbone: 0,23 %

- Nickel: 13,00 %

- Cobalt: 5,80 %

- Chrome: 3,30 %

- Molybdène: 1,50 %

- Aluminium: 1,50 %

- Vanadium: 0,25 %

Méthodes de production industrielle

La production de this compound implique plusieurs étapes clés:

Fusion sous vide: Les éléments d'alliage sont fondus sous vide pour éviter toute contamination et garantir un produit de haute pureté.

Refusion sous vide: L'alliage fondu est refondu pour affiner davantage sa structure et éliminer toutes les impuretés restantes.

Vieillissement: L'alliage est vieilli à des températures comprises entre 480 °C et 520 °C pendant 10 heures pour obtenir les propriétés mécaniques souhaitées.

Analyse Des Réactions Chimiques

ML340 subit plusieurs types de réactions chimiques, notamment:

Oxydation: La présence de chrome dans l'alliage offre une résistance à l'oxydation à haute température.

Durcissement par précipitation: L'alliage subit un durcissement par précipitation par la formation de carbures secondaires (chrome et molybdène) et de précipités intermétalliques (nickel-aluminium).

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment:

Ingénierie aérospatiale: En raison de sa haute résistance et de sa résistance aux températures élevées, this compound est utilisé dans la fabrication d'arbres de moteur, de pièces fortement chargées et d'éléments de fixation.

Ingénierie mécanique: La résistance élevée à la fatigue de l'alliage le rend adapté aux composants soumis à des charges cycliques.

Science des matériaux: Les chercheurs étudient this compound pour comprendre les effets des éléments d'alliage et du traitement thermique sur les propriétés mécaniques des aciers à haute résistance.

Mécanisme d'action

Le mécanisme par lequel this compound exerce ses effets implique plusieurs processus clés:

Transformation martensitique: L'alliage subit une transformation martensitique, ce qui donne une microstructure qui offre une résistance et une ténacité élevées.

Durcissement par précipitation: La formation de carbures secondaires et de précipités intermétalliques pendant le vieillissement améliore les propriétés mécaniques de l'alliage.

Nitruration: Le durcissement en surface par nitruration améliore la résistance à l'usure de l'alliage.

Applications De Recherche Scientifique

ML340 has a wide range of scientific research applications, including:

Aerospace Engineering: Due to its high strength and resistance to high temperatures, this compound is used in the manufacture of engine shafts, heavily loaded parts, and fasteners.

Mechanical Engineering: The alloy’s high fatigue resistance makes it suitable for components subjected to cyclic loading.

Materials Science: Researchers study this compound to understand the effects of alloying elements and heat treatment on the mechanical properties of high-strength steels.

Mécanisme D'action

The mechanism by which ML340 exerts its effects involves several key processes:

Martensitic Transformation: The alloy undergoes a martensitic transformation, resulting in a microstructure that provides high strength and toughness.

Precipitation Hardening: The formation of secondary carbides and intermetallic precipitates during aging enhances the alloy’s mechanical properties.

Nitriding: Surface hardening through nitriding improves the wear resistance of the alloy.

Comparaison Avec Des Composés Similaires

ML340 peut être comparé à d'autres aciers maraging à haute résistance, tels que Maraging 250. Les principales différences comprennent:

Composés similaires

- Maraging 250

- Maraging 300

- Maraging 350

This compound se distingue par sa combinaison unique d'éléments d'alliage et sa capacité à maintenir une résistance et une ténacité élevées à des températures élevées .

Activité Biologique

ML340 is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Overview of this compound

This compound is classified as a 4-aminoquinoline , a subgroup of compounds known for their antimalarial properties. The compound's structure allows it to interact with biological targets effectively, which is crucial for its pharmacological activity.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of heme polymerization. This process is critical in the lifecycle of malaria parasites, particularly Plasmodium falciparum. By preventing the conversion of toxic heme into non-toxic hemozoin, this compound increases the concentration of free heme, leading to parasite death.

Key Mechanisms:

- Heme Binding: this compound binds to heme, disrupting the detoxification process in malaria parasites.

- Metabolic Stability: Studies indicate that this compound exhibits moderate metabolic stability, which is essential for maintaining effective plasma concentrations in vivo.

Antimalarial Activity

Research has demonstrated that this compound shows significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. In vitro studies have reported IC50 values that indicate potent antimalarial activity.

Table 1: Antimalarial Activity of this compound

These values suggest that this compound is significantly more effective against resistant strains compared to traditional treatments like chloroquine.

Cytotoxicity Profile

While assessing the safety profile of this compound, researchers evaluated its cytotoxicity against mammalian cell lines. The selectivity index (SI) was calculated to determine the compound's safety margin.

Table 2: Cytotoxicity and Selectivity Index

| Compound | CC50 (μM) | SI (CQS) | SI (CQR) |

|---|---|---|---|

| This compound | 27.7 ± 1.73 | 923 | 442 |

| Chloroquine | 20.6 ± 3.92 | 1505 | 431 |

The selectivity index indicates that this compound has a favorable safety profile, exhibiting lower toxicity towards mammalian cells compared to its antimalarial efficacy.

Case Study: Efficacy in Animal Models

In a study involving animal models infected with P. falciparum, this compound was administered at varying doses to evaluate its therapeutic efficacy and safety. The results indicated a significant reduction in parasitemia levels compared to untreated controls, supporting its potential as a viable antimalarial agent.

Clinical Implications

The promising in vitro and in vivo results highlight the potential for this compound to be developed into a new therapeutic option for treating malaria, particularly in regions where resistance to existing drugs is prevalent.

Propriétés

IUPAC Name |

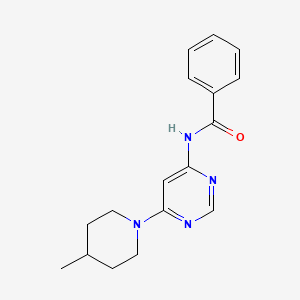

N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-13-7-9-21(10-8-13)16-11-15(18-12-19-16)20-17(22)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3,(H,18,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWAUKDDNKSIJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: The ML340 continuous miner offers several advantages for coal mining: [, ]

- Improved Resource Recovery: It enhances resource recovery in short-wall mining, particularly in extracting dull coal. []

- Increased Production: It contributes to increased coal production, addressing the imbalance between mining and digging. []

- Stable Performance: Tests in the Shanxi ore district demonstrated the this compound's reliable and consistent performance. []

- Adaptability: The machine exhibits strong adaptability to different mining conditions. []

A: The development and deployment of the first this compound continuous miner in China provided valuable experience and highlighted areas for improvement in future designs. [] While specific challenges were not detailed in the abstracts, the research emphasizes the importance of learning from the this compound's testing phase to guide future continuous miner development in the country. []

A: With the increasing demand for continuous miners, especially in the context of declining longwall mining operations, domestic production of such machinery is crucial for China. [] Building local expertise in continuous miner technology can reduce reliance on foreign suppliers and support the growth of the Chinese mining industry. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.